molecular formula C13H11NO B189042 (E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile CAS No. 196597-79-2

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile

Cat. No. B189042
M. Wt: 197.23 g/mol
InChI Key: TUFWVKLKUFXARX-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes using polymer-supported chiral pyrrolidine catalysts has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile” are not directly available. .

Scientific Research Applications

Chemical Synthesis and Catalysis

The compound is instrumental in the synthesis of various derivatives and complexes. For instance, it undergoes the aza-Piancatelli rearrangement, catalyzed by In(OTf)3, to yield benzo[b][1,4]thiazine or oxazine derivatives. This process is highlighted by its high selectivity and good yields, making it a pivotal step in the synthesis of these derivatives (Reddy et al., 2012).

Reaction Mechanism Studies

The compound has been used to explore various reaction mechanisms. For example, it's involved in reactions leading to the formation of cyanation reagents. This includes the study of reactions with N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines and N-aryl-6,7-dihydro-5H-dibenz[c,e]azepines, contributing to our understanding of hydride abstraction and cyanide addition to iminium carbon atoms (Döpp et al., 2002).

Biological Evaluation

In the field of bioorganic chemistry, derivatives of this compound have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. The triazole derivatives synthesized from this compound have shown promise as non-carboxylic acid ACE inhibitors, highlighting its potential in the development of novel therapeutic agents (Vulupala et al., 2018).

Electrochemical Applications

The compound's derivatives have been utilized in electrochemical studies. For instance, it's been involved in the electrosynthesis of bis(spiro-indanyl-1,3-dione)-indeno[1,2-b]furan-4-one, providing insights into the use of different solvents and the effects of sunlight exposure on the compounds produced (Horcajada et al., 2007).

Chemosensor Development

The compound has been key in developing chemosensors. A study highlighted its use in creating a ratiometric fluorescent chemosensor for the selective recognition of Yb3+ ions. This application demonstrates its utility in developing tools for monitoring specific ions, which is crucial in various scientific and industrial processes (Hosseini et al., 2010).

properties

IUPAC Name

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6,8H2/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFWVKLKUFXARX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC#N)C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C#N)/C2=C1C=CC3=C2CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474076
Record name (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile

CAS RN

196597-79-2, 221530-44-5
Record name (2E)-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,6,7-tetrahydro-8H-indeno-[5,4-B]-furan-8-ylidene acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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